Cas no 62003-02-5 (Methanone, (3-ethoxyphenyl)phenyl-, oxime)

Methanone, (3-ethoxyphenyl)phenyl-, oxime structure
62003-02-5 structure
Product name:Methanone, (3-ethoxyphenyl)phenyl-, oxime
CAS No:62003-02-5
MF:C15H15NO2
MW:241.2851
CID:460941
PubChem ID:71390723

Methanone, (3-ethoxyphenyl)phenyl-, oxime Chemical and Physical Properties

Names and Identifiers

    • Methanone, (3-ethoxyphenyl)phenyl-, oxime
    • N-[(3-ethoxyphenyl)-phenylmethylidene]hydroxylamine
    • 62003-02-5
    • N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine
    • DTXSID80812623
    • Inchi: InChI=1S/C15H15NO2/c1-2-18-14-10-6-9-13(11-14)15(16-17)12-7-4-3-5-8-12/h3-11,17H,2H2,1H3
    • InChI Key: FHRPFOFQXJLXCR-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=CC(=C1)C(=NO)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 241.11035
  • Monoisotopic Mass: 241.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 41.8Ų
  • XLogP3: 3.9

Experimental Properties

  • PSA: 41.82

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